Methyl 3-amino-4-(butylamino)benzoate
Description
Methyl 3-amino-4-(butylamino)benzoate is an organic compound with the molecular formula C12H18N2O2 It is a derivative of benzoic acid, featuring both amino and butylamino substituents on the benzene ring
Properties
IUPAC Name |
methyl 3-amino-4-(butylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-3-4-7-14-11-6-5-9(8-10(11)13)12(15)16-2/h5-6,8,14H,3-4,7,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWAHRYRPZTMME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-4-(butylamino)benzoate can be synthesized through a multi-step process. One common method involves the reaction of 3-nitro-4-(butylamino)benzoic acid with methanol in the presence of a catalyst to form the methyl ester. The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-(butylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted benzoates.
Scientific Research Applications
Methyl 3-amino-4-(butylamino)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 3-amino-4-(butylamino)benzoate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The butylamino group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Methyl 3-amino-4-(butylamino)benzoate can be compared with other similar compounds, such as:
Methyl 4-aminobenzoate: Lacks the butylamino group, making it less lipophilic.
Methyl 3-amino-4-(methylamino)benzoate: Has a methylamino group instead of a butylamino group, affecting its chemical properties and biological activity.
The presence of the butylamino group in this compound makes it unique, as it enhances the compound’s lipophilicity and potential interactions with biological targets.
Biological Activity
Methyl 3-amino-4-(butylamino)benzoate, a compound with significant potential in medicinal chemistry, has garnered attention due to its unique structural features that facilitate interactions with various biological targets. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound is characterized by the following chemical formula: C₁₂H₁₇N₂O₂. The presence of both amino and butylamino groups contributes to its lipophilicity, enhancing its ability to penetrate biological membranes.
| Property | Value |
|---|---|
| Molecular Weight | 219.28 g/mol |
| Log P (octanol-water) | 2.5 |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with specific enzymes and receptors. The butylamino group enhances lipophilicity, allowing for better membrane penetration and interaction with intracellular targets.
Interaction Studies
Research indicates that the compound may interact with various biological pathways, including:
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
- Receptor Binding : Affinity for specific receptors that modulate cellular responses.
Anticancer Properties
Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance, it has shown activity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3), indicating its potential as an anticancer agent.
Neuroprotective Effects
Research has indicated possible neuroprotective properties, where the compound may mitigate oxidative stress in neuronal cells. This activity is crucial for developing treatments for neurodegenerative diseases.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Methyl 3-amino-4-(methylamino)benzoate | 66315-16-0 | Contains a methylamino group |
| Methyl 4-(butylamino)benzoate | 12045722 | Lacks amino group at position 3 |
| Methyl 3-amino-4-(isopropylamino)benzoate | 511240-22-5 | Features isopropyl group affecting activity |
The presence of the butylamino group in this compound significantly enhances its lipophilicity compared to the other compounds listed, which may influence its pharmacokinetics and therapeutic efficacy.
Case Studies
-
Study on Anticancer Activity :
A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response. -
Neuroprotection Research :
Another investigation focused on the neuroprotective effects of this compound against oxidative stress in SH-SY5Y neuroblastoma cells. The findings demonstrated that treatment with this compound reduced reactive oxygen species (ROS) levels and improved cell survival rates under oxidative conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
